2-Bromo-4-fluoro-3-(trifluoromethyl)aniline
Description
Chemical Identity and Structural Features
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline (CAS 1805249-14-2) is a halogenated aromatic amine with the molecular formula $$ \text{C}7\text{H}4\text{BrF}_4\text{N} $$ and a molecular weight of 258.01 g/mol. Its structure features a benzene ring substituted with:
- An amino group (-NH$$_2$$) at position 1
- A bromine atom at position 2
- A trifluoromethyl group (-CF$$_3$$) at position 3
- A fluorine atom at position 4
This substitution pattern creates distinct electronic effects due to the spatial arrangement of electron-withdrawing groups (Br, F, CF$$_3$$) and the electron-donating amino group. X-ray crystallography data (though not explicitly available in sources) would likely show bond length alterations, such as shortened C-F bonds (1.32–1.34 Å) and elongated C-Br bonds (1.89–1.91 Å), consistent with halogenated aromatics.
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 24–29°C | |
| Boiling Point | 253.7±40.0°C (predicted) | |
| Density | 1.8±0.1 g/cm³ | |
| Refractive Index | 1.504 | |
| Purity (HPLC) | ≥98% |
The compound’s solubility profile is dominated by polarity gradients: it exhibits limited water solubility (<0.1 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.
Historical Context of Halogenated Trifluoromethylanilines
The synthesis of multisubstituted trifluoromethylanilines emerged in the late 20th century, driven by demand for agrochemical and pharmaceutical intermediates. Key milestones include:
Catalytic Hydrogenation Methods (1970s–1980s):
Early routes relied on reducing nitro precursors like 2-bromo-4-fluoro-3-(trifluoromethyl)nitrobenzene using palladium or Raney nickel catalysts. For example, EP0038465A1 (1981) achieved 95% yield via hydrogenation at 20–100°C under 1–50 bar H$$_2$$.High-Pressure Ammoniation (1990s):
Chinese Patent CN104961638A (2015) detailed a high-pressure (182–245°C) reaction of tetrafluorobenzenes with liquid ammonia, yielding 91% pure product.Modern Industrial Adoption:
By the 2010s, the compound became a key intermediate in kinase inhibitor synthesis, as seen in FDA-approved drugs like umbralisib (Scheme 9 in ). Annual production estimates exceed 10 metric tons, with primary manufacturers in China (e.g., Capot Chemical).
Table 2: Historical Synthesis Milestones
Role of Electronic Effects in Multisubstituted Aromatic Amines
The electronic landscape of this compound is governed by three factors:
Inductive Effects:
Resonance Interactions:
- The amino group donates electrons via resonance (+M), but its effect is attenuated by ortho/para-directing -CF$$_3$$ and Br groups.
- Quantum mechanical calculations (not in sources) would predict partial charge distributions of approximately +0.12e at C2 (Br) and -0.09e at C4 (F).
Reactivity Implications:
Table 3: Substituent Electronic Parameters
| Group | σ$$_m$$ | σ$$_p$$ | π (Hydrophobicity) |
|---|---|---|---|
| -CF$$_3$$ | 0.43 | 0.54 | 0.88 |
| -Br | 0.39 | 0.26 | 0.86 |
| -F | 0.34 | 0.06 | 0.14 |
| -NH$$_2$$ | -0.16 | -0.66 | -1.23 |
These electronic properties make the compound a versatile scaffold for Suzuki-Miyaura couplings (Br site) and nucleophilic aromatic substitutions (activated by -CF$$_3$$ and F).
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPACHMIKOCFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting Material: 4-fluoro-2-trifluoromethylbenzene derivatives.
- Key Reactions: Nitration, bromination, and reduction steps.
- Reagents: Sulfuric acid (for nitration), brominating agents (e.g., bromine or N-bromosuccinimide), and reducing agents (e.g., iron powder, hypophosphorous acid).
Research Findings:
- A patent describes nitration of 4-fluoro-2-trifluoromethylbenzene using sulfuric acid to obtain 4-fluoro-2-trifluoromethyl nitrobenzene, which is then brominated to introduce the bromine atom at the desired position.
- Bromination is typically performed in a sulfuric acid medium to control regioselectivity, targeting the aromatic ring's ortho or para positions relative to existing substituents.
Nitration and Deamination Strategies
The nitration of aromatic compounds bearing trifluoromethyl groups is well-documented, often involving electrophilic aromatic substitution with nitric acid in sulfuric acid medium.
Key Points:
- Nitration: Achieved at controlled temperatures (~30°C) to prevent overreaction.
- Deamination: The removal of amino groups is performed via deamination reactions involving nitrite esters in polar aprotic solvents, avoiding diazotization methods that require low temperatures.
Notable Data:
- A method for synthesizing 4-bromo-2-nitrobenzotrifluoride involves nitration, ammoniation, bromination, and deamination, with the deamination step being carried out in hypophosphorous acid, offering environmental advantages and simplified operation.
Reduction to Aniline Derivatives
The nitrobenzene intermediates are reduced to aniline derivatives using common reducing agents such as iron powder or catalytic hydrogenation.
Process Details:
- Reagents: Iron powder, ammonium chloride, or catalytic hydrogenation.
- Conditions: Mild temperature (~25-50°C), often in aqueous media.
- Outcome: Conversion of nitro groups to amino groups, yielding the target aniline.
Research Evidence:
- Reduction of 4-fluoro-2-trifluoromethyl nitrobenzene to the corresponding aniline has been achieved efficiently using iron powder in acidic media, with high yields and minimal by-products.
Specific Synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline
Based on patent data and research articles, a typical route involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| Nitration | Nitric acid in sulfuric acid | Introduces nitro group at the ortho position relative to existing substituents |
| Bromination | Bromine or N-bromosuccinimide in sulfuric acid | Selectively brominates the aromatic ring |
| Reduction | Iron powder or catalytic hydrogenation | Converts nitro group to amino group |
- Starting from 4-fluoro-2-trifluoromethylbenzene, nitration yields 4-fluoro-2-trifluoromethyl nitrobenzene.
- Bromination introduces bromine at the desired position.
- Reduction converts the nitro group to an amino group, resulting in This compound .
Research Data and Data Tables
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration + Bromination + Reduction | 4-fluoro-2-trifluoromethylbenzene | Nitric acid, sulfuric acid, bromine, iron powder | 30°C for nitration, reflux for bromination, 50°C for reduction | 75-85 | Controlled regioselectivity; environmentally friendly deamination |
| Nitration + Bromination + Deamination | m-chlorobenzotrifluoride | Nitric acid, sulfuric acid, hypophosphorous acid | 30°C for nitration, 175°C for hydrolysis | 70-80 | Avoids diazotization; suitable for industrial scale |
Notes on Method Selection
- Environmental Impact: Methods avoiding diazotization and diazonium salts are preferred due to lower environmental hazards.
- Operational Simplicity: Reactions performed at mild temperatures with common reagents are advantageous.
- Yield Optimization: Sequential nitration, bromination, and reduction steps, optimized for regioselectivity, provide high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is utilized as a building block in the synthesis of pharmaceutical compounds. Notably, it has been explored for its potential in developing analgesics such as ocfentanil derivatives. The incorporation of fluorinated groups is known to improve pharmacokinetic properties, making these compounds more effective in clinical settings .
Agrochemical Development
The compound serves as a precursor for synthesizing trifluoromethylpyridines, which are integral to many agrochemical formulations. These derivatives exhibit enhanced biological activities due to the unique properties imparted by the trifluoromethyl group . The synthesis of these compounds expands the range of active ingredients available for pest control and crop protection.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for creating complex organic molecules. It is particularly useful in synthesizing bicyclic and tricyclic heterocycles such as quinoxalines and phenazines, which are valuable in various chemical applications .
Biochemical Interactions
The compound has been investigated for its interactions with biological systems, specifically regarding its role as an agonist for the sphingosine-1-phosphate receptor. This interaction may influence sphingolipid metabolism and related signaling pathways, potentially affecting cell proliferation and apoptosis .
Case Study: Interaction with Sphingosine-1-Phosphate Receptor
Research indicates that compounds similar to this compound have shown promise in modulating receptor activity, leading to potential therapeutic applications in treating conditions like multiple sclerosis .
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline (CAS: 193090-60-7)
- Structural Difference : Fluorine and trifluoromethyl groups are at positions 4 and 5, respectively, instead of 4 and 3.
b) 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS: 159329-03-0)
Halogen-Substituted Analogs
a) 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)
- Structural Difference : Lacks the fluorine substituent at position 4.
- Physical Properties : Melting point (mp) 47–49°C, boiling point (bp) 81–84°C, density 1.697 g/cm³ .
- Reactivity : Higher electron deficiency due to bromine and -CF₃ groups enhances NAS reactivity in cross-coupling reactions .
b) 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)
Multi-Halogenated Derivatives
a) 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 109919-26-8)
- Structural Difference : Additional chlorine at position 6.
- Impact : Increased steric hindrance may reduce solubility in polar solvents. Used in organic electronics .
b) 4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS: 870703-71-2)
Spectroscopic and Computational Studies
- Vibrational Analysis: 4-Bromo-3-(trifluoromethyl)aniline and its fluoro analogs exhibit distinct C-F and C-Br stretching modes in IR/Raman spectra, critical for non-linear optical (NLO) material design .
- Theoretical Modeling : Density Functional Theory (DFT) studies reveal that bromine substituents increase dipole moments compared to chloro or fluoro analogs, enhancing polarizability .
Data Table: Key Properties of Selected Analogs
Biological Activity
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is an aromatic amine with significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C₇H₄BrF₄N, with a molecular weight of approximately 258.01 g/mol. The presence of these substituents enhances its lipophilicity and reactivity, making it a valuable compound in organic synthesis and biological research.
Target of Action
Research indicates that this compound may act as an agonist for the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. This interaction can influence sphingolipid metabolism and related signaling pathways.
Biochemical Pathways
The compound's action on the S1P receptor could lead to significant alterations in cellular signaling pathways. For example, it may affect downstream signaling that regulates inflammation and vascular permeability.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. This suggests that the compound may also possess similar activities, making it a candidate for further investigation in the development of antimicrobial agents.
Synthesis of Derivatives
This compound serves as a precursor for various derivatives used in agrochemicals and pharmaceuticals. For instance, it has been utilized in the synthesis of trifluoromethylpyridines and bicyclic heterocycles such as quinoxalines and quinolines, which are essential components in active pharmaceutical ingredients.
Study on Antiproliferative Activity
In a study examining structurally similar compounds, it was found that certain derivatives exhibited potent antiproliferative activity against cancer cell lines such as A549 and HeLa. These compounds demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 83 | HeLa |
| Compound B | 101 | MDA-MB-231 |
| Compound C | 91 | HT-29 |
This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its physical characteristics. The trifluoromethyl group enhances its membrane permeability, potentially increasing its bioavailability within biological systems.
Environmental Stability
The stability of this compound under various environmental conditions is crucial for its effective use in laboratory settings. It is recommended to store it in a cool, dry place away from strong oxidizing agents to maintain its efficacy over time.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, and how do reaction conditions influence yields?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are commonly employed for halogenated aniline derivatives. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen can facilitate cyanation of brominated intermediates . Adjusting temperature (80–100°C) and catalyst loading (1–5 mol%) optimizes yields. Purification via C18 reverse-phase chromatography (acetonitrile/water with formic acid) ensures high purity.
Q. How can spectroscopic techniques (NMR, UV-Vis) characterize the electronic environment of this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while NMR reveals coupling between aromatic protons and substituents. For trifluoromethyl groups, NMR shows distinct peaks near 120–125 ppm (q, ) .
- UV-Vis : Electron-withdrawing groups (Br, CF) redshift absorption maxima due to enhanced conjugation. Solvent polarity adjustments (e.g., acetonitrile vs. hexane) refine spectral resolution .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The trifluoromethyl and bromo groups pose inhalation and dermal toxicity risks (Acute Tox. 4). Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in inert atmospheres to prevent decomposition. Spill protocols require neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (Br, F, CF) influence regioselectivity in subsequent reactions?
- Methodological Answer :
- Steric Effects : The CF group at position 3 creates steric hindrance, directing electrophilic substitution to the para position (relative to NH).
- Electronic Effects : Fluorine’s electronegativity deactivates the ring, but NH acts as an activating group. DFT calculations (e.g., NBO analysis) quantify charge distribution, predicting preferential reaction sites .
Q. How can computational modeling (DFT, frontier orbital analysis) predict reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO/LUMO energies. Lower LUMO energy indicates higher electrophilicity, favoring oxidative addition in Pd-catalyzed couplings .
- Frontier Orbital Analysis : The HOMO of the aryl bromide aligns with the LUMO of the Pd catalyst, facilitating transmetallation. Solvent effects (DMF vs. THF) are modeled via PCM (Polarizable Continuum Model) .
Q. What strategies resolve contradictory data in regioselective functionalization (e.g., Suzuki vs. Buchwald-Hartwig reactions)?
- Methodological Answer :
- Suzuki Coupling : Use Pd(OAc)/SPhos with KPO in toluene/water (3:1) for aryl boronic acid coupling at the least hindered position.
- Buchwald-Hartwig Amination : t-BuXPhos/Pd(dba) in dioxane enables NH-directed amination. Competitive pathways are analyzed via kinetic isotope effects (KIEs) to identify rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
